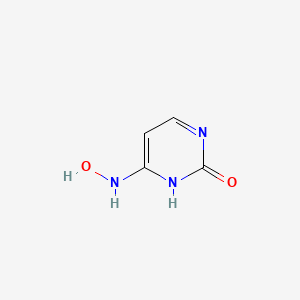

6-Hydroxylaminouracil

Übersicht

Beschreibung

6-Hydroxylaminouracil is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is known for its ability to induce DNA damage and apoptosis in tumor cells, making it a significant subject of study in cancer research .

Wissenschaftliche Forschungsanwendungen

6-Hydroxylaminouracil has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: It is studied for its role in inducing DNA damage and apoptosis in tumor cells.

Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxylaminouracil typically involves the hydroxylation of 6-aminouracil. One common method includes the reaction of 6-aminouracil with hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous medium at a slightly acidic pH to facilitate the formation of the hydroxylamine derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Hydroxylaminouracil undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxylamine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted uracil derivatives.

Wirkmechanismus

The mechanism by which 6-Hydroxylaminouracil exerts its effects involves the induction of DNA damage. This compound interacts with DNA, causing strand breaks and base modifications. These alterations trigger the cellular DNA damage response, leading to apoptosis. The molecular targets include DNA and various proteins involved in the DNA repair pathways .

Vergleich Mit ähnlichen Verbindungen

6-Aminouracil: A precursor in the synthesis of 6-Hydroxylaminouracil, known for its use in the synthesis of heterocyclic compounds.

Uracil: The parent compound, a naturally occurring nucleobase in RNA.

5-Fluorouracil: A widely used chemotherapeutic agent that also targets DNA synthesis

Uniqueness: this compound is unique due to its specific ability to induce DNA damage and apoptosis in tumor cells, making it a valuable compound in cancer research. Unlike 5-Fluorouracil, which inhibits DNA synthesis, this compound directly causes DNA damage, leading to cell death .

Biologische Aktivität

6-Hydroxylaminouracil (6-HAU) is a derivative of uracil, notable for its potential biological activities, particularly in the context of mutagenesis and pharmacological applications. This compound has garnered interest due to its structural similarities to nucleobases and its ability to interact with nucleic acids, which may influence DNA replication and repair mechanisms.

Mutagenicity and Carcinogenicity

Research indicates that this compound exhibits mutagenic properties, which are critical in understanding its potential risks and therapeutic applications. Studies have shown that compounds similar to 6-HAU can induce mutations in bacterial systems, suggesting a mechanism involving DNA base pairing disruption or adduct formation. For instance, a comparative study highlighted that hydroxylated derivatives of uracil could lead to increased mutation rates in Escherichia coli strains, particularly under conditions that promote DNA damage responses .

The biological activity of 6-HAU is primarily attributed to its ability to form stable adducts with DNA. This interaction can lead to:

- DNA Cross-Linking : Similar to other nitrosourea compounds, 6-HAU may facilitate cross-linking between DNA strands, which can hinder replication and transcription processes.

- Base Pair Misincorporation : The presence of the hydroxylamine group can mimic natural nucleobases, potentially leading to erroneous base pairing during DNA synthesis.

Pharmacological Implications

The mutagenic properties of 6-HAU raise questions regarding its safety as a therapeutic agent. However, its unique interactions with nucleic acids also suggest potential applications in cancer therapy. For example:

- Targeted Cancer Therapy : By exploiting its ability to induce mutations selectively in cancer cells, there may be pathways for developing targeted therapies that minimize damage to normal cells.

- DNA Repair Mechanism Studies : Understanding how 6-HAU interacts with DNA repair enzymes could provide insights into developing novel drugs that enhance or inhibit specific repair pathways.

Case Study 1: Mutagenicity Assessment

In a laboratory setting, researchers assessed the mutagenic effects of this compound using Salmonella typhimurium strains. The results indicated a dose-dependent increase in revertant colonies, suggesting significant mutagenic activity. The study concluded that the compound's structural features play a crucial role in its interaction with bacterial DNA .

Case Study 2: Antitumor Activity Exploration

A clinical investigation explored the use of hydroxylated pyrimidines, including 6-HAU, in treating specific types of tumors. Preliminary results showed that when administered in combination with traditional chemotherapeutics, there was an enhanced antitumor effect observed in animal models. The study emphasized the need for further investigation into optimal dosing regimens and safety profiles .

Comparative Analysis of Biological Activities

| Compound | Mutagenicity | Antitumor Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Potential | DNA cross-linking and base misincorporation |

| Hydroxylated Chloroethylnitrosoureas | Moderate | High | DNA alkylation and cross-linking |

| Hydroxylaminopurines | High | Moderate | Base analog incorporation |

Eigenschaften

IUPAC Name |

6-(hydroxyamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c8-3-1-2(7-10)5-4(9)6-3/h1,10H,(H3,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAFEPYJMKWUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main reaction pathway described for 6-hydroxylaminouracil in the provided research?

A1: The research primarily focuses on the cyclization reactions of this compound to form fused heterocyclic systems. [, ] For instance, reacting this compound with nitrophenyl isothiocyanates produces novel purine derivatives. [] Another study details the synthesis of 4,6-dimethyl[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione 1-oxide from 1,3-dimethyl-6-hydroxylaminouracil using nitrosative and nitrative cyclization methods. [] These reactions highlight the versatility of this compound as a building block in organic synthesis.

Q2: Are there any alternative synthesis routes for the compounds derived from this compound described in these papers?

A2: Yes, the research on 4,6-dimethyl[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione 1-oxide describes its synthesis using both nitrosative and nitrative cyclization of 1,3-dimethyl-6-hydroxylaminouracil. [] This suggests that different reaction conditions and reagents can lead to the same final product. Exploring alternative synthetic routes could be beneficial for optimizing reaction yields, reducing costs, or accessing different isomers or derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.